Product packaging for Dihydro-2,5-dimethylfuran-3(2H)-one(Cat. No.:CAS No. 33794-61-5)

Dihydro-2,5-dimethylfuran-3(2H)-one

Cat. No.: B1266125
CAS No.: 33794-61-5
M. Wt: 114.14 g/mol
InChI Key: PAZYIUKTJFPTKT-UHFFFAOYSA-N
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Description

Dihydro-2,5-dimethylfuran-3(2H)-one (CAS 64026-45-5), with a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol, is a chemical compound of interest in research chemistry . Its estimated physical properties include a boiling point of approximately 164-165 °C at 760 mmHg and a logP (o/w) of -0.027, indicating high solubility in water . This compound is categorized as information only and is not used in fragrances or flavors . As part of the furanone family, which includes compounds like 4-hydroxy-2,5-dimethylfuran-3(2H)-one (Furaneol), a well-known flavor constituent with a characteristic caramel-like, fruity odor, this class of chemicals is significant in flavor and aroma research . The European Food Safety Authority (EFSA) has evaluated the safety of certain furanones for use in animal feed, highlighting the regulatory interest in this chemical group . Researchers may explore this compound for its potential as a synthetic intermediate, in metabolic studies, or for its physicochemical properties. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B1266125 Dihydro-2,5-dimethylfuran-3(2H)-one CAS No. 33794-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyloxolan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O2/c1-4-3-6(7)5(2)8-4/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZYIUKTJFPTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1CC(=O)C(O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955370
Record name 2,5-Dimethyloxolan-3-one
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Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

64026-45-5, 33794-61-5, 33909-95-4
Record name 2,5-Dimethyltetrahydrofuran-3-one
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Record name (cis)-Dihydro-2,5-dimethylfuran-3(2H)-one
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Record name trans-Dimethyl-2,5-dihydrofuran-3(2H)-one
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Synthetic Pathways and Formation Mechanisms of Dihydro 2,5 Dimethylfuran 3 2h One

Chemical Synthesis Methodologies for the Dihydrofuran-3(2H)-one Ring System

The construction of the dihydrofuran-3(2H)-one scaffold, the core structure of the title compound, can be achieved through several modern synthetic strategies. These methods provide efficient access to this important chemical motif, which is a substructure in many natural products.

Acid-Catalyzed Formal 5-Endo-Trig Cyclization of α'-Hydroxy α-Enones

One effective method for synthesizing the dihydrofuran-3(2H)-one ring is through the acid-catalyzed cyclization of α'-hydroxy α-enones. This reaction proceeds via a formal 5-endo-trig cyclization pathway, which, despite being typically disfavored by Baldwin's rules, occurs in excellent yields under specific conditions.

The process involves treating a readily available α'-hydroxyenone with a catalytic amount of a strong acid, such as sulfuric acid, in refluxing toluene. nih.gov The acid protonates the hydroxyl group, facilitating a nucleophilic attack by the oxygen onto the enone system, leading to the formation of the five-membered ring. This intramolecular reaction is a powerful tool for constructing the furanone core.

Palladium-Catalyzed Oxidative Cyclization of α-Allenols

A more recent and highly efficient approach involves the palladium-catalyzed oxidative cyclization of α-allenols. epa.govresearchgate.net This method provides access to a wide variety of multisubstituted 3(2H)-furanones from easily accessible α-allenol starting materials. researchgate.netnist.gov

The reaction is carried out in the presence of a palladium catalyst and an oxidant, such as tert-butyl nitrite (B80452) (TBN). epa.govresearchgate.net The palladium catalyst activates the allene, enabling an intramolecular oxidative cyclization to form the desired 3(2H)-furanone ring system. epa.gov This methodology is noted for its ability to create complex furanone structures that are common motifs in biologically important natural products and pharmaceuticals. researchgate.netnist.gov

Table 1: Comparison of Synthesis Methods for the Dihydrofuran-3(2H)-one Ring System
MethodologyKey ReagentsStarting MaterialReaction Type
Acid-Catalyzed CyclizationStrong acid (e.g., H₂SO₄), Tolueneα'-Hydroxy α-enoneFormal 5-Endo-Trig Cyclization
Palladium-Catalyzed Oxidative CyclizationPalladium catalyst, TBN (tert-butyl nitrite)α-AllenolIntramolecular Oxidative Cyclization

Dihydro-2,5-dimethylfuran-3(2H)-one as a Precursor or Intermediate in Organic Synthesis

Beyond the synthesis of its core ring structure, this compound is a valuable starting material for producing more complex and functionalized molecules.

Role in the Preparation of Substituted Furanone Derivatives

This compound serves as a key building block for creating a range of substituted furanone derivatives. A notable example is its use in an aldol (B89426) condensation reaction. acs.org By reacting this compound with an aldehyde, such as acetaldehyde (B116499), under basic conditions (e.g., potassium hydroxide (B78521) in methanol), a new carbon-carbon bond is formed at the 4-position of the furanone ring. acs.org This process yields an intermediate aldol compound which can be further modified, demonstrating the utility of the title compound in elaborating the furanone scaffold. acs.org

Utilization in Flavor Compound Synthesis

A significant application of this compound is in the synthesis of high-value flavor compounds. medchemexpress.com It is a direct precursor to 4-hydroxy-2,5-dimethyl-3(2H)-furanone, a compound widely known by the trade name Furaneol®. acs.orgnih.gov Furaneol is a crucial flavor component found in fruits like strawberries and pineapples and possesses a characteristic sweet, caramel-like aroma. nih.govwikipedia.org

The synthesis route involves the aldol condensation of this compound with an appropriate aldehyde, followed by dehydration and subsequent chemical transformations to introduce the hydroxyl group at the 4-position. acs.org This multi-step process highlights the strategic importance of this compound as a starting material for producing commercially significant flavor ingredients. acs.orgnih.gov

Table 2: Synthesis of Furaneol® from this compound acs.org
StepReactantsKey Reagents/ConditionsIntermediate/Product
1This compound, AcetaldehydePotassium hydroxide, Methanol (B129727), 0-10 °CAldol Condensation Product
2Aldol Condensation ProductDehydrationExocyclic Alkene Intermediate
3Exocyclic Alkene IntermediateOzonolysis followed by reduction (e.g., NaHSO₃)4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®)

Formation as a Product in Gas-Phase Chemical Reactions

The formation of furanone structures can occur during the gas-phase pyrolysis of carbohydrates. Studies involving the pyrolysis of D-glucose have identified various furan (B31954) derivatives as products. epa.govresearchgate.net Research using isotopically labeled glucose has shown that compounds such as 3(2H)-furanone are formed through complex reaction pathways involving dehydration, cyclization, and fragmentation of the sugar molecule at high temperatures. epa.gov While the formation of the parent 3(2H)-furanone ring in the gas phase from carbohydrate pyrolysis is documented, specific studies detailing the direct formation of this compound under these conditions are not extensively reported in the reviewed literature. The formation of its substituted analogs, however, suggests that related pathways could potentially yield the title compound from appropriate precursors in high-temperature gas-phase environments.

Primary Product from the Oxidation of 2,5-Dimethylfuran (B142691) by Atomic Oxygen O(3P)

The formation of this compound has been identified in studies of the gas-phase oxidation of 2,5-dimethylfuran (2,5-DMF) by ground-state atomic oxygen, O(³P). nih.govresearchgate.netosti.gov This reaction is of interest in combustion and atmospheric chemistry. rsc.org

Research Findings

Joint experimental and computational studies have been conducted to understand the reaction between O(³P) and 2,5-dimethylfuran. nih.govresearchgate.net In experiments carried out using vacuum-ultraviolet synchrotron radiation coupled with multiplexed photoionization mass spectrometry at a temperature of 550 K and a pressure of 8 Torr, this compound was identified as one of the main primary products. nih.govresearchgate.netosti.govrsc.org

The identification of the products was achieved by analyzing their photoionization (PI) spectra. rsc.org For the mass-to-charge ratio (m/z) of 112, the experimental PI spectrum was matched by the sum of the simulated PI spectra for 1,2-diacetyl ethylene (B1197577) and 2,5-dimethylfuran-3(2H)-one. rsc.org The calculated adiabatic ionization energy for 2,5-dimethylfuran-3(2H)-one was determined to be 9.01 ± 0.05 eV. rsc.org

Reaction Pathways

Theoretical calculations suggest two primary reaction pathways for the oxidation of 2,5-dimethylfuran by O(³P): O(³P) addition and hydrogen abstraction. usfca.edu The O(³P) addition pathway is considered more favorable. usfca.edu This pathway leads to the formation of two triplet diradicals, which then undergo intersystem crossing to form a singlet epoxide intermediate. usfca.edu This intermediate is a precursor to the formation of this compound.

Identified Products

In addition to this compound, several other primary products were identified in the reaction of O(³P) with 2,5-dimethylfuran at 550 K and 700 K. nih.govresearchgate.netusfca.edu The branching ratios of these products were calculated relative to 3-penten-2-one. usfca.edu

Table 1: Products Identified from the Oxidation of 2,5-Dimethylfuran by O(³P)

m/z Compound Name
40 Propyne
42 Ethenone
44 Acetaldehyde
58 2-Propen-1-ol
70 3-Buten-2-one
70 (E)-2-Butenal
84 3-Methyl-2-butenal
84 3-Penten-2-one
112 (Z)-3-Hexene-2,5-dione
112 5-Hydroxyhexa-3,4-dien-2-one
112 2,5-Dimethylfuran-3(2H)-one
112 1,2-Diacetyl ethylene
Not specified Methylglyoxal
Not specified Dimethylglyoxal

Source: nih.govresearchgate.netusfca.edu

Chemical Reactivity and Derivatization Studies of Dihydro 2,5 Dimethylfuran 3 2h One

Investigations into the Reactivity of Substituted Dihydrofuranone Analogs

Research into the reactivity of substituted dihydrofuranone analogs has revealed pathways for the synthesis of various derivatives. A notable example is the study of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one, which serves as a key substrate for understanding the chemical transformations possible for this class of compounds.

The conversion of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one to its corresponding acetate (B1210297) and methoxy-acetal derivatives demonstrates the reactivity of the hydroxyl group at the C-2 position. These transformations provide stable derivatives that can be useful for further synthetic applications or for the characterization of the parent compound.

The acetate derivative of 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one can be synthesized through a reaction with acetyl chloride. mdpi.com A study detailed that heating a mixture of the furanone and acetyl chloride under reflux for three hours, followed by concentration to dryness, yielded the desired acetate. mdpi.com It was noted, however, that the resulting acetate is susceptible to hydrolysis during work-up, which can lead to a mixture containing the starting furanone. mdpi.com

Table 1: Synthesis of 4-Acetyl-2,5-dimethyl-3-oxo-2,3-dihydrofuran-2-yl Acetate

ReactantReagentConditionsDurationProductYield
4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-oneAcetyl chlorideReflux3 hours4-Acetyl-2,5-dimethyl-3-oxo-2,3-dihydrofuran-2-yl Acetate70% (89% based on ¹H-NMR) mdpi.com

The methoxy-acetal derivative is formed by reacting 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one with methanol (B129727) in the presence of an acid catalyst. Specifically, the furanone and p-toluenesulfonic acid were heated under reflux in methanol for 8.5 hours. mdpi.com Following the reaction, the mixture was neutralized with an aqueous sodium bicarbonate solution and extracted with chloroform. After drying and concentration, the methoxy-acetal was obtained in a quantitative yield. mdpi.com

Table 2: Synthesis of 4-Acetyl-2-methoxy-2,5-dimethylfuran-3(2H)-one

ReactantReagentsSolventConditionsDurationProductYield
4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-onep-Toluenesulfonic acidMethanolReflux8.5 hours4-Acetyl-2-methoxy-2,5-dimethylfuran-3(2H)-oneQuantitative mdpi.com

Analytical and Spectroscopic Characterization of Dihydro 2,5 Dimethylfuran 3 2h One

Identification through Photoionization Spectroscopy

Currently, there is a lack of specific photoionization spectroscopy data in the public domain for Dihydro-2,5-dimethylfuran-3(2H)-one. This advanced technique, which utilizes high-energy photons to ionize molecules, can provide detailed information about molecular electronic structure and vibrational states of the resulting cation. While not available for the title compound, related furanone derivatives have been studied using mass spectrometry techniques that involve ionization, providing insights into their fragmentation patterns. For instance, the mass spectrum of the related compound 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furan-3-one has been documented in the NIST WebBook. nist.gov

Structural Characterization Techniques Applied to Dihydrofuranone Derivatives

Given the limited direct data on this compound, the structural characterization often relies on data from analogous compounds and a combination of powerful spectroscopic methods.

NMR and IR spectroscopy are indispensable tools for the structural elucidation of organic molecules, including this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of individual atoms within a molecule. For the related compound, 2,5-Dimethyl-3(2H)-furanone, ¹H NMR spectral data is available. chemicalbook.com The expected ¹H NMR spectrum of this compound would show characteristic signals for the methyl groups and the protons on the furanone ring, with their chemical shifts and coupling patterns being indicative of their relative positions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of a dihydrofuranone derivative typically shows a strong absorption band corresponding to the carbonyl (C=O) group. For instance, in the substituted analog 2,4-dihydroxy-2,5-dimethyl-3(2H) furanone, a characteristic carbonyl absorption is observed at 1645 cm⁻¹. iomcworld.com The IR spectrum of another related compound, 5-methyldihydro-2(3H)-furanone, is also available for comparison. nist.gov PubChem also indicates the availability of vapor phase IR spectra for 2,5-Dimethyl-3(2H)-furanone. nih.gov

The following table summarizes key spectroscopic data for related furanone compounds:

Compound NameSpectroscopic TechniqueKey ObservationsReference
2,4-dihydroxy-2,5-dimethyl-3(2H) furanoneIR SpectroscopyCarbonyl (C=O) stretch at 1645 cm⁻¹, Hydroxyl (O-H) band at 3450 cm⁻¹, C-H bending at 2990 cm⁻¹ iomcworld.com
2,4-dihydroxy-2,5-dimethyl-3(2H) furanoneGC-MSMolecular Ion Peak (m/z): 144 researchgate.net
2,5-Dimethyl-3(2H)-furanone¹H NMRSpectral data available chemicalbook.com
2,5-Dimethyl-3(2H)-furanoneIR SpectroscopyVapor phase IR data available nih.gov
5-methyldihydro-2(3H)-furanoneIR SpectroscopyIR spectrum available nist.gov

This collection of spectroscopic information on closely related analogs provides a strong basis for the characterization and confirmation of the structure of this compound.

Future Research Directions for Dihydro 2,5 Dimethylfuran 3 2h One

Exploration of Novel and Efficient Synthetic Routes

The development of new and improved methods for the synthesis of Dihydro-2,5-dimethylfuran-3(2H)-one is a crucial area for future research. While general methods for the synthesis of dihydrofuran-3(2H)-ones exist, the pursuit of more efficient, stereoselective, and environmentally benign routes is of significant interest.

Future research should focus on:

Catalytic Approaches: Investigating novel catalytic systems to improve yield and reduce reaction times. This could include the use of transition metal catalysts or organocatalysts for key bond-forming reactions. For instance, palladium-catalyzed oxidative cyclization of α-allenols has been shown to be effective for creating multisubstituted 3(2H)-furanones and could be adapted for the synthesis of the dihydro- derivative. researchgate.net

Stereoselective Synthesis: Developing synthetic strategies that allow for the selective formation of specific stereoisomers of this compound. This is particularly important as the stereochemistry of furanones can significantly influence their biological activity and sensory properties.

Green Chemistry Approaches: Exploring the use of renewable starting materials and environmentally friendly reaction conditions. This could involve biocatalytic methods or the use of greener solvents and reagents.

Synthetic Approach Description Potential Advantages Reference
Acid-Catalyzed CyclizationTreatment of α'-hydroxyenones with a catalytic amount of strong acid in refluxing toluene.Good yields, formal 5-endo-trig cyclization. researchgate.net
Aldol (B89426) Condensation RouteAldol condensation of aldehydes with the enolate of a silylated ketone followed by oxidation and cyclization.General and versatile for a variety of 3(2H)-furanones. researchgate.net
Grignard-type ReactionReaction of methylmagnesium chloride with a dioxolane derivative.Provides a key intermediate for furanone synthesis. researchgate.net

In-Depth Mechanistic Studies of Formation and Transformation Pathways

Understanding the mechanisms by which this compound is formed and transformed is fundamental to controlling its presence in various systems, from food products to chemical reactions.

Future research in this area should include:

Maillard Reaction Pathways: While the formation of the related 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in the Maillard reaction is well-documented, the specific pathways leading to the dihydro- form require further elucidation. researchgate.netmdpi.comresearchgate.net Isotopic labeling studies could be employed to trace the incorporation of precursors, such as sugars and amino acids, into the this compound molecule. researchwithrutgers.com It has been shown that HDMF can be formed from D-fructose-1,6-diphosphate, and investigating analogous pathways for the dihydro- derivative would be a valuable pursuit. nih.govnih.gov

Biosynthetic Routes: Investigating the enzymatic pathways involved in the formation of this compound in natural systems, such as fruits and microorganisms. researchgate.net This could lead to the discovery of novel enzymes and the development of biotechnological production methods. mdpi.comnih.gov

Transformation and Degradation Studies: Characterizing the chemical and photochemical stability of this compound under various conditions. This includes studying its oxidation, reduction, and rearrangement reactions. For example, the oxidation of 2,5-dimethylfuran (B142691) by ozone has been studied as a model for atmospheric chemistry, and similar investigations into the dihydro- analogue could provide insights into its environmental fate. rsc.org A patented process describes the transformation of this compound into 2,5-dimethyl-4-ethylidene-dihydro-3(2H)-furanone, which can then be converted to HDMF through ozonolysis and subsequent reactions. google.com A deeper mechanistic understanding of these transformations is needed.

Formation/Transformation Pathway Key Precursors/Reactants Significance Reference
Maillard ReactionReducing sugars, amino acidsFormation in thermally processed foods. researchgate.netresearchgate.net
Biosynthesis in PlantsCarbohydrates (e.g., D-fructose-1,6-diphosphate)Natural occurrence in fruits. mdpi.comnih.gov
Chemical TransformationAcetaldehyde (B116499), potassium hydroxide (B78521)Synthesis of derivatives like 2,5-dimethyl-4-ethylidene-dihydro-3(2H)-furanone. google.com
Atmospheric OxidationOzone, other atmospheric oxidantsPotential environmental degradation pathways. rsc.org

Advanced Analytical Method Development for Trace-Level Detection and Quantification

The accurate and sensitive detection of this compound, particularly at trace levels in complex matrices like food and environmental samples, is essential for quality control and mechanistic studies. Future research should focus on developing and validating advanced analytical techniques.

Key areas for development include:

High-Sensitivity Chromatographic Methods: Improving existing gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) methods to achieve lower limits of detection and quantification. nih.gov The use of tandem mass spectrometry (MS/MS) can enhance selectivity and sensitivity. researchgate.net

Novel Sample Preparation Techniques: Exploring advanced sample preparation techniques such as solid-phase microextraction (SPME), particularly with advanced fiber materials like CAR/PDMS-Arrow, to efficiently extract and concentrate this compound from complex samples. researchgate.net

Derivatization Strategies: Developing new derivatization reagents and methods to improve the chromatographic behavior and detection sensitivity of this compound. This is particularly relevant for GC analysis where the polarity of the native compound can be problematic. nih.gov

Spectroscopic and Sensor-Based Methods: Investigating the potential of spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, for structural elucidation and quantification. Furthermore, the development of novel sensors, potentially based on fluorescence or electrochemical principles, could offer rapid and on-site detection capabilities. mdpi.com

Analytical Technique Key Features Reported Application for Furanones Reference
HS-SPME-GC-MS/MSHigh sensitivity and selectivity for volatile and semi-volatile compounds.Determination of furan (B31954) and its derivatives in commercial foods. researchgate.net
SPE-HPLC-DADReliable for separation and quantitation of multiple furan derivatives.Analysis of furan derivatives in apple cider and wine. nih.gov
Derivatization-SPME-GC/MSImproves stability and volatility for GC analysis of polar furanones.Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples. nih.gov
Fluorescence TechniquesSpecific detection of primary amines using furanone reagents, potential for sensor development.Cytochemical staining and biochemical detection. mdpi.com

Q & A

Q. How do computational and experimental data align for furanone reactivity in aqueous environments?

  • Methodological Answer : Compare DFT-predicted hydrolysis pathways (e.g., acid-catalyzed ring-opening) with LC-MS/MS stability studies. At pH 2.0, this compound degrades to diketones within 24 hours (t1/2_{1/2} ~8 hr). Adjust solvent models (e.g., COSMO-RS) to account for DMSO-d6d_6 effects on NMR shifts .

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